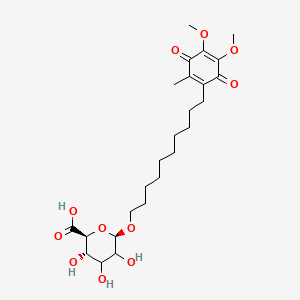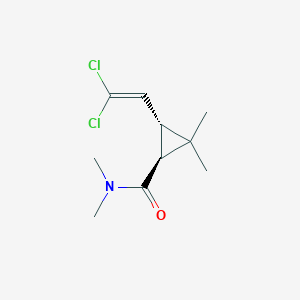
trans-3-(2,2-Dichloroethenyl)-N,N-dimethyl-2,2-dimethylcyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trans-3-(2,2-Dichloroethenyl)-N,N-dimethyl-2,2-dimethylcyclopropanecarboxamide is a chemical compound known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a cyclopropane ring substituted with dichloroethenyl and dimethyl groups. It is often used in research and industrial applications due to its specific chemical properties.
Métodos De Preparación
The synthesis of trans-3-(2,2-Dichloroethenyl)-N,N-dimethyl-2,2-dimethylcyclopropanecarboxamide involves several steps. One common method includes the reaction of 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarbonyl chloride with N,N-dimethylamine under controlled conditions. The reaction typically occurs in a hydrocarbon solvent at elevated temperatures, followed by purification steps to isolate the desired product .
Análisis De Reacciones Químicas
Trans-3-(2,2-Dichloroethenyl)-N,N-dimethyl-2,2-dimethylcyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines, depending on the reducing agent used.
Substitution: The compound can undergo substitution reactions, where one of the substituents on the cyclopropane ring is replaced by another group.
Aplicaciones Científicas De Investigación
Trans-3-(2,2-Dichloroethenyl)-N,N-dimethyl-2,2-dimethylcyclopropanecarboxamide is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: It is used as a reagent in various organic synthesis reactions, including the preparation of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various industrial chemicals and materials
Mecanismo De Acción
The mechanism of action of trans-3-(2,2-Dichloroethenyl)-N,N-dimethyl-2,2-dimethylcyclopropanecarboxamide involves its interaction with specific molecular targets. For example, it can disrupt the sodium channel current in nerve cells, leading to delayed repolarization and paralysis of pests. This mechanism is similar to that of pyrethroid insecticides, which target the nervous system of insects .
Comparación Con Compuestos Similares
Trans-3-(2,2-Dichloroethenyl)-N,N-dimethyl-2,2-dimethylcyclopropanecarboxamide is similar to other pyrethroid compounds, such as permethrin, cypermethrin, and cyfluthrin. These compounds share a common cyclopropane ring structure with various substituents that confer unique properties. Compared to its analogs, this compound is distinguished by its specific dichloroethenyl and dimethyl substitutions, which influence its reactivity and applications .
Conclusion
This compound is a versatile compound with significant applications in research and industry Its unique chemical structure and reactivity make it valuable for various scientific and industrial purposes
Propiedades
Fórmula molecular |
C10H15Cl2NO |
|---|---|
Peso molecular |
236.13 g/mol |
Nombre IUPAC |
(1S,3R)-3-(2,2-dichloroethenyl)-N,N,2,2-tetramethylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C10H15Cl2NO/c1-10(2)6(5-7(11)12)8(10)9(14)13(3)4/h5-6,8H,1-4H3/t6-,8+/m0/s1 |
Clave InChI |
MCICHIVHTHPKKW-POYBYMJQSA-N |
SMILES isomérico |
CC1([C@H]([C@@H]1C(=O)N(C)C)C=C(Cl)Cl)C |
SMILES canónico |
CC1(C(C1C(=O)N(C)C)C=C(Cl)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


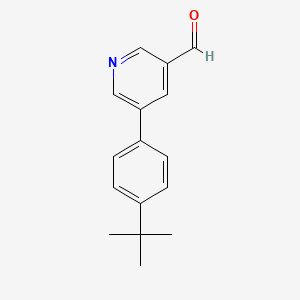
![Tert-butyl 2-[benzyl-(2,2,2-trifluoroacetyl)amino]-4-(4-methylpiperazin-1-yl)benzoate](/img/structure/B13863359.png)
![disodium;(4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-3-sulfonatooxy-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13863362.png)
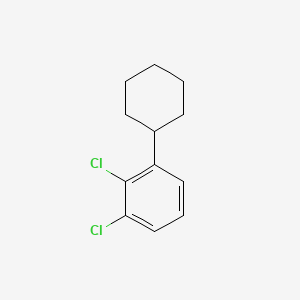

![2-[N-(carboxymethyl)-4-chloro-2-methylanilino]acetic acid](/img/structure/B13863371.png)
![N-[(1s)-2-Amino-1-(2,4-Dichlorobenzyl)ethyl]-5-[2-(Methylamino)pyrimidin-4-Yl]thiophene-2-Carboxamide](/img/structure/B13863379.png)

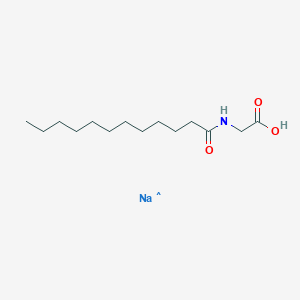
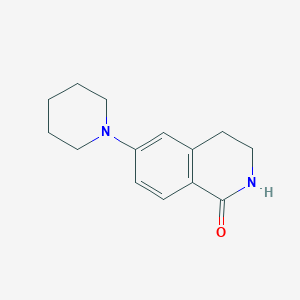
![Alpha,Alpha-[UL-13C12]Trehalose](/img/structure/B13863423.png)
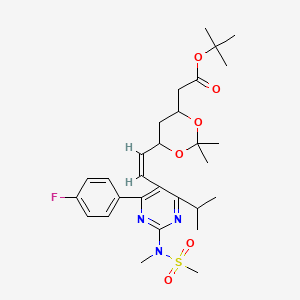
![(1R,2R,5R,8R,9S,12S)-7,12-dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylic acid](/img/structure/B13863435.png)
